molecular formula C11H11NO B8490193 4-Phenyl-2-furanmethanamine

4-Phenyl-2-furanmethanamine

Cat. No.: B8490193
M. Wt: 173.21 g/mol
InChI Key: YXQYXKZXJVZPJX-UHFFFAOYSA-N
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Description

4-Phenyl-2-furanmethanamine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of a phenyl group attached to the furan ring and a methylamine group makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-furanmethanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with a furan derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-furanmethanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The phenyl and methylamine groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

4-Phenyl-2-furanmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-furanmethanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and phenyl group can participate in π-π interactions, while the methylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    C-furan-2-yl-methylamine: Lacks the phenyl group, which may result in different chemical and biological properties.

    C-thiophen-2-yl-methylamine:

Uniqueness

4-Phenyl-2-furanmethanamine is unique due to the presence of both the phenyl and methylamine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(4-phenylfuran-2-yl)methanamine

InChI

InChI=1S/C11H11NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7,12H2

InChI Key

YXQYXKZXJVZPJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepare a solution of 4-phenyl-2-formylfuran (1.5 g, 8.7 mmol) and MeOH (35 mL). Add NH4OAc (6.7 g, 87.1 mmol) and NaCNBH3 (380 mg, 6.1 mmol). Stir the reaction mixture under nitrogen for 12 hours. Upon completion of the reaction, concentrate the resulting mixture, dilute with water (10 mL), basify with 1 N sodium hydroxide, and extract with diethyl ether (2×10 mL). Dry the organic phase (Na2SO4), filter, and concentrate. Perform flash chromatography on silica gel eluting with 9:1 ethyl acetate/MeOH to afford the title compound (230 mg) as a white solid. 1H NMR (CDCl3) δ 7.65 (s, 1H), 7.46 (d, J=7 Hz, 1H), 7.36 (t, J=7 Hz, 1H), 7.26 (m, 1H), 6.49 (s, 1H), 3.89 (s, 2H), 2.10 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
380 mg
Type
reactant
Reaction Step Three

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